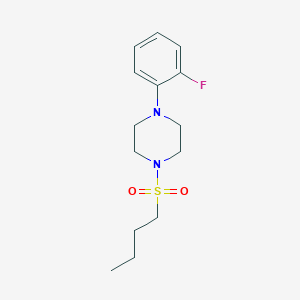
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide acts as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. Its mechanism of action is not fully understood, but it is believed to modulate neurotransmitter release and inhibit reuptake.
Biochemical and Physiological Effects
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to induce behavioral changes in animal models, including hyperactivity, stereotypic behavior, and increased aggression. It has also been shown to alter the activity of certain brain regions involved in reward and motivation. In humans, N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been reported to cause euphoria, increased sociability, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, its effects on humans are not fully understood, and its potential therapeutic applications are still being investigated.
Orientations Futures
There are several potential future directions for research involving N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of interest is its potential use in treating depression and anxiety disorders. Another area is its potential use as a drug delivery system for targeting specific brain regions. Additionally, further investigation is needed to fully understand its effects on humans and its potential therapeutic applications in various fields of research.
Méthodes De Synthèse
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-tert-butyl-6-methylphenol with trifluoromethylmorpholine and phosgene. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been studied for its potential therapeutic effects in various fields of research. In neuroscience, it has been investigated for its effects on serotonin receptors and its potential use in treating depression and anxiety disorders. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been investigated for its potential use as a pesticide.
Propriétés
IUPAC Name |
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-11-6-5-7-12(16(2,3)4)14(11)21-15(23)22-8-9-24-13(10-22)17(18,19)20/h5-7,13H,8-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBGQGUOLEGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)NC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-methylphenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5495181.png)
![3-({[(2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5495184.png)
![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5495192.png)
![1-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5495199.png)
![2-methyl-N-(2-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)propanamide](/img/structure/B5495200.png)
![6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5495206.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)